4-Chloro-3-nitrobenzonitrile
Description
Contextualization within Benzonitrile (B105546) Chemistry
4-Chloro-3-nitrobenzonitrile is a distinct compound within the broader family of benzonitriles. ontosight.ai Benzonitriles are organic compounds that feature a benzene (B151609) ring substituted with a nitrile (-C≡N) group. atamanchemicals.comnih.gov This class of compounds serves as a significant cornerstone in organic chemistry, with benzonitrile itself (C₆H₅(CN)) being the simplest aromatic nitrile. atamanchemicals.comacs.org It is recognized for its use as a specialty solvent and as a precursor in the synthesis of more complex molecules. atamanchemicals.comnih.govacs.org
The chemical reactivity of benzonitriles is largely defined by the nitrile group and the aromatic ring. The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to amines. innospk.com The benzene ring, meanwhile, can participate in electrophilic aromatic substitution reactions. The presence of additional substituents on the benzene ring, as in the case of this compound, significantly influences the molecule's reactivity and electronic properties. innospk.comguidechem.com The chloro and nitro groups on the benzonitrile ring create a unique electronic environment, making it a valuable and versatile molecule in synthetic chemistry. innospk.com
Significance as a Strategic Building Block in Organic Synthesis
This compound is a pivotal intermediate in organic synthesis due to its trifunctional nature, possessing a chloro, a nitro, and a nitrile group. innospk.comguidechem.com This multifunctionality allows for a diverse range of chemical transformations, making it a strategic building block for the synthesis of more complex molecules. innospk.comnbinno.com The different reactive sites on the molecule can be addressed selectively under various reaction conditions. innospk.comguidechem.com
The key reactions involving this compound include:
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic substitution reactions.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening pathways to a wide array of derivatives, including various heterocyclic compounds. innospk.comguidechem.com
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, converted into a tetrazole ring, or reduced to an amine. innospk.comguidechem.com
This versatility makes this compound a valuable precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for the dye and pigment industry. ontosight.aiinnospk.comnbinno.com
Overview of Key Research Areas and Contemporary Relevance
The unique structural features of this compound have led to its application in several key areas of chemical research.
Medicinal Chemistry: A significant area of application for this compound is in the synthesis of pharmacologically active molecules. ontosight.aiinnospk.comnbinno.com It serves as a starting material for the creation of various therapeutic agents, including antibacterial and anti-inflammatory drugs. ontosight.aibiosynth.com For example, it has been used in the synthesis of potent antibacterial agents. biosynth.com It is also employed in the radiosynthesis of ligands for the serotonin (B10506) transporter (SERT), which are used in positron emission tomography (PET) studies. sigmaaldrich.com
Agrochemicals: In the field of agrochemicals, this compound is utilized as an intermediate for the production of herbicides, pesticides, and fungicides. ontosight.ainbinno.com
Materials Science: The compound is also relevant in materials science, where it is used in the synthesis of dyes, pigments, and liquid crystals. ontosight.ainbinno.com Its derivatives can exhibit interesting optical and electronic properties, making them suitable for these applications.
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₂ | ontosight.aiinnospk.comcymitquimica.com |
| Molecular Weight | 182.56 g/mol | innospk.comcymitquimica.comnih.gov |
| Appearance | White to light yellow crystalline powder | ontosight.aiinnospk.comcymitquimica.com |
| Melting Point | 98-100 °C | innospk.com |
| Boiling Point | 284.8±25.0 °C at 760 mmHg | innospk.com |
| Density | ~1.5 g/cm³ | innospk.com |
| CAS Number | 939-80-0 | ontosight.aiinnospk.comnih.gov |
The ongoing research into the applications of this compound underscores its contemporary relevance as a versatile building block in the development of new and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLPHYSLHRGMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239868 | |
| Record name | Benzonitrile, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-80-0 | |
| Record name | 4-Chloro-3-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-chloro-3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-chloro-3-nitro- | |
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| Record name | 4-chloro-3-nitrobenzonitrile | |
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Synthetic Methodologies and Route Optimization for 4 Chloro 3 Nitrobenzonitrile
Nitration Reactions in Aromatic Systems
The direct nitration of 4-chlorobenzonitrile (B146240) stands as the most common and industrially significant method for the synthesis of 4-chloro-3-nitrobenzonitrile. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring through an electrophilic aromatic substitution reaction.
Mechanism of Nitration of 4-Chlorobenzonitrile
The nitration of 4-chlorobenzonitrile is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through several key steps. Initially, the electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of concentrated nitric acid and concentrated sulfuric acid.
The subsequent step involves the attack of the electron-rich π system of the 4-chlorobenzonitrile ring on the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The regioselectivity of this attack is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the chloro group and the cyano group.
The chloro group, being a halogen, is an ortho-, para-directing group. This is due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the arenium ion when the attack occurs at the ortho or para positions. Conversely, the cyano group is a strong meta-directing group due to its electron-withdrawing nature through both induction and resonance.
In the case of 4-chlorobenzonitrile, the chloro group is at position 4 and the cyano group is at position 1. The chloro group directs incoming electrophiles to positions 2 and 3 (ortho and meta to the cyano group, respectively). The cyano group directs incoming electrophiles to position 3 (meta to the cyano group). The directing effects of both substituents, therefore, converge, favoring the substitution at the 3-position, which is ortho to the chloro group and meta to the cyano group. This alignment of directing effects results in the predominant formation of this compound. Finally, a base (typically the bisulfate ion, HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Influence of Reaction Conditions on Selectivity and Yield
The successful synthesis of this compound with high yield and selectivity is highly dependent on the careful control of reaction conditions. The primary factors influencing the outcome are the composition of the nitrating agent and the reaction temperature.
Temperature is arguably the most critical parameter in the nitration of 4-chlorobenzonitrile. The reaction is highly exothermic, and without stringent temperature control, the risk of side reactions and the formation of undesired isomers increases significantly. guidechem.com Typically, the reaction is carried out at temperatures below 0°C, often using an ice-salt bath to maintain this low temperature. guidechem.com
Table 1: Illustrative Effect of Temperature on Nitration of 4-Chlorobenzonitrile
| Temperature Range | Predominant Product | Observations | Potential Issues at Higher Temperatures |
| < 0°C | This compound | High selectivity for the desired isomer. guidechem.com | - |
| 0°C - 10°C | This compound | Good yield, but potential for minor isomer formation. | Increased formation of 4-chloro-2-nitrobenzonitrile. |
| > 10°C | Mixture of isomers | Decreased selectivity and yield of the desired product. | Significant increase in by-products, potential for runaway reaction. |
Experimental Procedures and Refinements for Large-Scale Preparation
The laboratory-scale synthesis of this compound typically involves the slow addition of fuming nitric acid to a solution of 4-chlorobenzonitrile in concentrated sulfuric acid while maintaining a temperature below 0°C. guidechem.com After the addition is complete, the reaction mixture is stirred for a period at low temperature before being carefully quenched by pouring it onto ice water. The precipitated solid product is then collected by filtration, washed to remove residual acid, and purified, often by recrystallization from a solvent mixture like ethanol/water. guidechem.com
For large-scale industrial preparation, several refinements are necessary to ensure safety, efficiency, and consistency. The high exothermicity of the nitration reaction poses a significant safety risk on an industrial scale. Therefore, robust cooling systems and careful control of the addition rate of the nitrating agent are paramount to prevent thermal runaway. Industrial reactors for nitration are often equipped with high-efficiency cooling jackets and emergency quenching systems.
Continuous flow reactors are increasingly being adopted for nitration processes. rsc.org These systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and improved safety. The small reaction volumes within the microchannels of these reactors minimize the risk of a runaway reaction. Furthermore, continuous processing can lead to higher throughput and more consistent product quality.
Purification on a large scale may involve multi-step recrystallization or other techniques like melt crystallization to achieve the desired purity. The handling and recycling of the large quantities of spent acid are also significant considerations in industrial processes, with environmental and economic implications.
Alternative Synthesis Pathways
While the direct nitration of 4-chlorobenzonitrile is the dominant synthetic route, alternative pathways to this compound have been explored. These alternatives can be valuable if the starting materials are more readily available or if a different impurity profile is desired in the final product.
One notable alternative involves the dehydration of 4-chloro-3-nitrobenzamide (B92726). In this method, 4-chloro-3-nitrobenzamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to convert the amide functional group into a nitrile. This approach provides a different synthetic disconnection and can be advantageous depending on the accessibility and cost of 4-chloro-3-nitrobenzamide. rsc.orgbiosynth.com
A further alternative involves the use of different nitrating agents. For instance, nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used as a powerful electrophile for nitration. biosynth.com This reagent can sometimes offer different selectivity or milder reaction conditions compared to the traditional mixed acid system, although its higher cost is a consideration for large-scale production. biosynth.com
Table 2: Summary of Synthetic Pathways to this compound
| Synthetic Pathway | Starting Material | Key Reagents | General Description |
| Direct Nitration | 4-Chlorobenzonitrile | Conc. H₂SO₄, Fuming HNO₃ | Electrophilic aromatic substitution. guidechem.com |
| Amide Dehydration | 4-Chloro-3-nitrobenzamide | POCl₃ | Dehydration of the primary amide to a nitrile. rsc.orgbiosynth.com |
| Sandmeyer Reaction | 4-Chloro-3-nitroaniline | NaNO₂, HCl, CuCN | Diazotization of an amino group followed by cyanation. |
| Alternative Nitrating Agent | 4-Chlorobenzonitrile | Nitronium tetrafluoroborate | Electrophilic nitration using a pre-formed nitronium salt. biosynth.com |
Preparation from 4-Chloro-3-nitrobenzamide and Phosphorus Oxychloride
The synthesis of this compound from 4-chloro-3-nitrobenzamide is a notable dehydration reaction. sigmaaldrich.comlookchem.com This process utilizes phosphorus oxychloride as a dehydrating agent to convert the amide functional group into a nitrile. sigmaaldrich.comlookchem.com
The reaction involves heating a mixture of 4-chloro-3-nitrobenzamide and phosphorus oxychloride. google.com The phosphorus oxychloride facilitates the removal of a water molecule from the amide, leading to the formation of the corresponding nitrile. The crude product is typically purified through recrystallization to yield the final, purified this compound. google.com
| Reactants | Reagents | Product |
| 4-Chloro-3-nitrobenzamide | Phosphorus Oxychloride | This compound |
Comparative Analysis of Synthetic Efficiency and Scalability
While the dehydration of 4-chloro-3-nitrobenzamide offers a direct route, other synthetic pathways to this compound exist, each with varying efficiencies and scalability. A common industrial method involves the nitration of p-chlorobenzonitrile. guidechem.com This method uses a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to introduce the nitro group onto the aromatic ring. guidechem.com
The choice of synthetic route often depends on factors such as the availability and cost of starting materials, reaction conditions, and the desired purity of the final product. epo.org For large-scale industrial production, processes that are efficient, cost-effective, and utilize readily available starting materials are preferred. epo.orginnospk.com The nitration of p-chlorobenzonitrile is often favored due to its relatively high yield and the accessibility of the starting material. guidechem.com
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Dehydration | 4-Chloro-3-nitrobenzamide | Phosphorus Oxychloride | Direct conversion of amide to nitrile | Availability of starting material may be limited |
| Nitration | p-Chlorobenzonitrile | Conc. H₂SO₄, Fuming HNO₃ | High yield, readily available starting material | Requires careful temperature control, use of strong acids |
| Sandmeyer Reaction | p-Nitroaniline | NaNO₂, HCl, CuCN | Versatile for nitrile synthesis | Multi-step process, potential for side reactions |
Green Chemistry Approaches in this compound Synthesis
Strategies for Byproduct Minimization
Green chemistry principles emphasize the reduction or elimination of hazardous substances in chemical processes. In the synthesis of this compound, minimizing byproducts is a key consideration. The nitration of p-chlorobenzonitrile, for instance, can lead to the formation of isomeric impurities if the reaction conditions are not precisely controlled. guidechem.com Optimizing the reaction temperature and the ratio of nitrating agents can help to selectively produce the desired isomer and reduce the formation of unwanted byproducts.
Furthermore, the use of solid acid catalysts is being explored as an alternative to traditional strong acids like sulfuric acid. These catalysts can be more selective, easier to separate from the reaction mixture, and can often be regenerated and reused, thus minimizing waste.
Environmental Impact Considerations of Synthetic Routes
The environmental impact of synthesizing this compound is largely associated with the use of hazardous reagents and the generation of waste. epa.gov The traditional nitration method, for example, uses large quantities of concentrated sulfuric and nitric acids, which are corrosive and require careful handling and disposal. guidechem.com The quenching of the reaction mixture with water also generates a significant amount of acidic wastewater that needs to be neutralized before disposal.
Reactivity and Functional Group Transformations of 4 Chloro 3 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings that are substituted with potent electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org In 4-Chloro-3-nitrobenzonitrile, the nitro and cyano groups activate the ring, making the carbon atom attached to the chlorine atom electrophilic and prone to attack by nucleophiles. innospk.com
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. pressbooks.pub
Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The negative charge of this intermediate is delocalized effectively across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the nitrogen of the para-cyano group. This stabilization by the electron-withdrawing groups is essential for the reaction to proceed. chemistrysteps.compressbooks.pub
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored as the leaving group (the chloride ion) is expelled. pressbooks.pub
The scope of this reaction is broad, allowing for the displacement of the chlorine atom by a variety of nucleophiles. The presence of the nitro group ortho to the chlorine and the cyano group para to it provides strong activation, making the halogen displacement efficient. chemistrysteps.comwikipedia.org
The activated nature of this compound allows it to react with a range of nucleophiles, including amines, thiols, and alkoxides. These reactions are fundamental for synthesizing more complex molecules.
Reactions with Amines: Primary and secondary amines readily displace the chlorine atom to form N-substituted 4-amino-3-nitrobenzonitrile (B23877) derivatives. For instance, reaction with glycine (B1666218) derivatives can be used to prepare precursors for pharmacologically relevant compounds.
Reactions with Thiols: Thiol-based nucleophiles (thiolates, R-S⁻) are also effective in displacing the chloride, leading to the formation of 4-(alkylthio)- or 4-(arylthio)-3-nitrobenzonitrile compounds. This reaction is useful for introducing sulfur-containing moieties into the aromatic ring.
Reaction with tert-Butylamine (B42293): The reaction with tert-butylamine serves as a specific example of nucleophilic substitution with a sterically hindered primary amine, yielding 4-(tert-butylamino)-3-nitrobenzonitrile.
The table below summarizes representative SNAr reactions of this compound.
| Nucleophile | Product |
| Amines (R-NH₂) | 4-(Alkylamino/Arylamino)-3-nitrobenzonitrile |
| Thiols (R-SH) / Thiolates | 4-(Alkylthio/Arylthio)-3-nitrobenzonitrile |
| tert-Butylamine | 4-(tert-Butylamino)-3-nitrobenzonitrile |
| Glycine Derivatives | N-(4-cyano-2-nitrophenyl)glycine |
As demonstrated, the primary outcome of SNAr reactions on this compound is the formation of a diverse array of substituted benzonitrile (B105546) derivatives. wikipedia.org The chlorine atom is replaced by various functional groups, including amino, alkylamino, thioether, and others, while the core 3-nitrobenzonitrile (B78329) structure remains intact. These products serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com
Transformations of the Cyano Group
The cyano group of this compound is also a site of significant reactivity, allowing for its conversion into other important functional groups like carboxylic acids and tetrazoles. innospk.comguidechem.com
The nitrile functional group can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions, typically with heating. guidechem.comyoutube.comyoutube.com The process involves the initial conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. youtube.com In the case of this compound, hydrolysis yields 4-chloro-3-nitrobenzoic acid. This transformation is a standard method for introducing a carboxylic acid group onto an aromatic ring. innospk.com
Reaction Scheme: Nitrile Hydrolysis
Reactant: this compound
Conditions: H₃O⁺ (aq) / heat OR NaOH (aq) / heat, followed by acid workup
Product: 4-chloro-3-nitrobenzoic acid
The cyano group can undergo a [3+2] cycloaddition reaction with azides, most commonly sodium azide (B81097) (NaN₃), to form a five-membered heterocyclic ring known as a tetrazole. guidechem.comresearchgate.net This reaction is a highly effective method for synthesizing 5-substituted-1H-tetrazoles. researchgate.net The reaction is often facilitated by a Lewis acid catalyst. guidechem.comresearchgate.net
The resulting product, 5-(4-chloro-3-nitrophenyl)-1H-tetrazole, incorporates a structural motif of significant interest in medicinal chemistry. Tetrazole rings are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that allow them to interact with biological targets in a comparable manner, often with improved metabolic stability or cell permeability. researchgate.netekb.eg
| Reaction Type | Reagent | Product | Significance |
| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(4-chloro-3-nitrophenyl)-1H-tetrazole | Forms biologically active tetrazole ring. |
Reduction of the Nitro Group
The selective reduction of the nitro group is one of the most fundamental transformations of this compound. This reaction is a key step in synthesizing amino-substituted benzonitriles, which are important building blocks for pharmaceuticals and other specialty chemicals. organic-chemistry.orgguidechem.com
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profiles. The process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For chloronitroaromatic compounds like this compound, careful selection of the catalyst and reaction conditions is crucial to achieve chemoselectivity, reducing the nitro group without affecting the chloro or nitrile functionalities.
The reaction generally proceeds through a series of intermediates. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (NHOH). The final step involves the reduction of the hydroxylamine to the corresponding amino group (NH₂). Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of solvent, temperature, and pressure can be optimized to maximize the yield of the desired amine and minimize side reactions, such as hydrodehalogenation (loss of the chlorine atom).
Formation of Amino-Substituted Products
The primary product from the reduction of this compound is 3-amino-4-chlorobenzonitrile (B1266679). This transformation is a critical step as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, significantly altering the chemical properties of the aromatic ring and enabling further synthetic modifications. Besides catalytic hydrogenation, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acidic media can also be used to achieve this reduction.
Table 1: Reduction of this compound
| Reactant | Reaction Type | Key Reagents/Catalysts | Product |
|---|
Oxidation of the Halogen Moiety to Acid or Ester Derivatives
While aryl halides are generally resistant to direct oxidation, acid derivatives of this compound are readily prepared through the chemical transformation of the nitrile functional group. The hydrolysis of the nitrile (-CN) moiety provides a direct pathway to the corresponding carboxylic acid (-COOH), a highly valuable functional group in organic synthesis. guidechem.com
This hydrolysis can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to the formation of a carboxamide intermediate, which is subsequently hydrolyzed to the carboxylic acid. This process yields 4-chloro-3-nitrobenzoic acid, an important intermediate for various pharmaceuticals.
Table 2: Nitrile Hydrolysis of this compound
| Reactant | Reaction Type | Key Reagents | Product |
|---|
Reactions Leading to Complex Heterocyclic Compounds
The strategic placement of reactive sites on this compound and its derivatives makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The amino derivative, 3-amino-4-chlorobenzonitrile, is particularly useful in this regard. The ortho-relationship of the amino and nitrile groups in this derivative allows it to serve as a building block for fused heterocyclic systems like quinazolines. For instance, condensation of 3-amino-4-chlorobenzonitrile with appropriate reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring, yielding substituted quinazolines, which are a common scaffold in medicinal chemistry. organic-chemistry.orgacs.org
Furthermore, the chloro- and nitro-substituted aromatic ring can participate in reactions to form other heterocyclic structures, such as phenothiazines. Although this often requires multi-step synthesis, the initial functional groups on the benzonitrile ring guide the subsequent annulation reactions necessary to build the complex tricyclic phenothiazine (B1677639) core. semanticscholar.org
Involvement in Intramolecular Cyclization Processes
The functional groups of this compound can be manipulated to facilitate intramolecular cyclization reactions, a powerful strategy for the efficient construction of ring systems. A key approach involves the reduction of the nitro group, which can trigger a subsequent cyclization event. This "reductive cyclization" strategy is particularly effective when a suitable electrophilic site is present elsewhere in the molecule. rsc.org
In derivatives of this compound, the newly formed amino group can act as an intramolecular nucleophile. For example, if the nitrile group is first hydrolyzed to a carboxylic acid and then converted to an ester or acyl chloride, the subsequent reduction of the neighboring nitro group to an amine can be followed by a spontaneous intramolecular cyclization to form a lactam. This type of reaction, where one functional group transformation enables a ring-closing reaction, is a cornerstone of modern heterocyclic synthesis. A similar principle is observed in related nitro-containing compounds where reduction initiates cyclization to form pyrrole-fused ring systems. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-4-chlorobenzonitrile |
| 4-Chloro-3-nitrobenzoic acid |
| Palladium on carbon |
| Platinum on carbon |
| Raney nickel |
| Tin(II) chloride |
| Iron |
| Sulfuric acid |
| Hydrochloric acid |
| Quinazolines |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 3 Nitrobenzonitrile
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. Experimental and theoretical studies on 4-chloro-3-nitrobenzonitrile have provided a detailed understanding of its vibrational dynamics. nih.gov The experimental FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range, while the µ-Raman spectrum was recorded between 4000–100 cm⁻¹. nih.gov
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of the cyano (C≡N), nitro (NO₂), and chloro (C-Cl) groups, in addition to the benzene (B151609) ring, results in a complex and informative spectrum. Theoretical calculations using methods such as Hartree Fock (HF) and Density Functional Theory (DFT) have been employed to support the experimental findings and provide a more precise assignment of the observed bands. nih.gov
Key vibrational modes observed in the FT-IR spectrum include the C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹. The characteristic and strong absorption band for the C≡N stretching vibration is a prominent feature. The asymmetric and symmetric stretching vibrations of the NO₂ group give rise to strong bands in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Cl stretching vibration is generally observed in the lower frequency region of the spectrum. researchgate.net
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3105 | ν(C-H) | Aromatic C-H Stretching |
| 2241 | ν(C≡N) | Cyano Group Stretching |
| 1578 | νasym(NO₂) | Asymmetric NO₂ Stretching |
| 1533 | ν(C-C) | Aromatic C-C Stretching |
| 1354 | νsym(NO₂) | Symmetric NO₂ Stretching |
| 893 | γ(C-H) | C-H Out-of-plane Bending |
| 829 | Ring Breathing | Ring Breathing Mode |
| 750 | γ(C-H) | C-H Out-of-plane Bending |
Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of this compound has also been recorded and analyzed, often in conjunction with FT-IR data to achieve a comprehensive vibrational assignment. nih.gov The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum.
In the Raman spectrum of this compound, the C≡N stretch, aromatic ring vibrations, and NO₂ group vibrations are also prominent. The symmetric vibrations, in particular, tend to produce strong signals in Raman spectroscopy. For instance, the symmetric stretching of the nitro group and the ring breathing mode of the benzene ring are typically well-defined in the Raman spectrum. nih.gov
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound
| Observed Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3108 | ν(C-H) | Aromatic C-H Stretching |
| 2240 | ν(C≡N) | Cyano Group Stretching |
| 1578 | νasym(NO₂) | Asymmetric NO₂ Stretching |
| 1533 | ν(C-C) | Aromatic C-C Stretching |
| 1354 | νsym(NO₂) | Symmetric NO₂ Stretching |
| 1035 | β(C-H) | C-H In-plane Bending |
| 830 | Ring Breathing | Ring Breathing Mode |
| 640 | ν(C-Cl) | C-Cl Stretching |
To accurately assign the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis, based on theoretical calculations, quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. This method provides an unambiguous assignment of complex vibrational spectra where many modes may be coupled.
For this compound, PED analysis has been crucial in confirming the assignments of the FT-IR and Raman bands. nih.gov For example, it helps to distinguish between various C-C stretching modes within the aromatic ring and to identify the degree of mixing between the vibrations of the substituents (NO₂, Cl, CN) and the benzene ring framework. This detailed analysis confirms the nature of the vibrations listed in the tables above, providing a high degree of confidence in the structural interpretation of the spectroscopic data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule.
The ¹H NMR spectrum of this compound reveals the electronic environment of the three protons on the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide definitive information about their relative positions. The electron-withdrawing nature of the nitro (NO₂) and cyano (C≡N) groups, along with the electronegativity of the chlorine atom, significantly influences the resonance frequencies of the aromatic protons, generally shifting them downfield.
The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
The proton at C2 (ortho to the CN group and meta to the NO₂ group) is expected to appear as a doublet.
The proton at C5 (ortho to the Cl and NO₂ groups) is also expected to be a doublet.
The proton at C6 (meta to the Cl and CN groups) would likely appear as a doublet of doublets due to coupling with both adjacent protons.
Table 3: ¹H NMR Spectral Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.2 | d | ~1.5 |
| H-5 | ~7.8 | d | ~8.0 |
Note: Chemical shifts are approximate and can vary based on the solvent used. Data are representative values based on typical substituent effects and available spectral database information. d: doublet; dd: doublet of doublets.
The ¹³C NMR spectrum of this compound provides information on each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of the substituents. The carbon atoms directly attached to the electron-withdrawing groups (Cl, NO₂, and CN) are significantly affected.
The spectrum will display seven distinct signals: one for the nitrile carbon and six for the aromatic carbons.
The nitrile carbon (C≡N) typically appears in the range of δ 110-120 ppm.
The carbon attached to the nitro group (C3) and the carbon attached to the chlorine atom (C4) will be shifted downfield due to the deshielding effects of these substituents.
The carbon attached to the cyano group (C1) will also have a characteristic chemical shift.
The remaining carbons (C2, C5, C6) will resonate at positions determined by the combined electronic influences of the substituents.
Table 4: ¹³C NMR Spectral Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CN) | ~110 |
| C2 | ~135 |
| C3 (-NO₂) | ~130 |
| C4 (-Cl) | ~139 |
| C5 | ~125 |
| C6 | ~133 |
Note: Chemical shifts are approximate values based on spectral databases and predictive models and can vary with solvent and experimental conditions. rsc.org
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound through its fragmentation pattern.
In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound, with a molecular weight of 182.56 g/mol , undergoes ionization, typically through electron impact (EI), to form a molecular ion (M⁺). nih.gov The presence of chlorine is readily identifiable from the isotopic peak at M+2, with an intensity ratio of approximately 3:1 relative to the molecular ion peak, characteristic of the 35Cl and 37Cl isotopes. miamioh.edu
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The aromatic ring provides considerable stability to the molecular ion, often resulting in an intense peak. libretexts.org Key fragmentation pathways for this compound would involve the loss of its functional groups.
Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of NO (30 Da) followed by CO (28 Da). For halogenated compounds, the primary fragmentation is often the loss of the halogen radical. miamioh.edu Therefore, the mass spectrum of this compound is expected to show significant peaks corresponding to the loss of Cl (35/37 Da), NO₂ (46 Da), and the cyano group (CN, 26 Da).
The interpretation of the spectrum involves identifying the molecular ion and systematically accounting for the mass differences of the major fragment ions to elucidate the structure. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed during the process.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |
| 182/184 | [C₇H₃ClN₂O₂]⁺ (Molecular Ion) | - |
| 152/154 | [C₇H₃ClN]⁺ | NO₂ |
| 136/138 | [C₇H₃Cl]⁺ | NO₂, CN |
| 101 | [C₆H₃N]⁺ | Cl, NO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure, particularly the presence of chromophores and conjugated systems.
The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its substituted aromatic system. The benzene ring and its substituents—nitro (-NO₂), chloro (-Cl), and cyano (-CN)—act as chromophores. These groups influence the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
The primary electronic transitions observed in this molecule are π → π* and n → π*.
π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the nitro and cyano groups. brainly.com Conjugation between the benzene ring and the substituents lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic or red shift).
n → π transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group) to antibonding π* orbitals. brainly.com
The nitro group, being a powerful auxochrome and chromophore, significantly influences the spectrum. It is known to cause a bathochromic shift in the primary absorption bands of the benzene ring. libretexts.org The combination of electron-withdrawing groups (NO₂ and CN) and the chloro substituent modifies the electronic distribution and the energy of the transitions compared to unsubstituted benzene.
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Associated Chromophore(s) | Expected Intensity |
| π → π | Bonding π to Antibonding π | Benzene ring, C≡N, N=O | High |
| n → π | Non-bonding (O) to Antibonding π | Nitro group (-NO₂) | Low |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.
The crystal structure of this compound reveals that the molecule is essentially planar. nih.gov The chlorine atom, the nitrogen atom of the cyano group, and all carbon atoms of the benzene ring lie on the same plane. This planarity is a common feature of substituted benzene derivatives and facilitates electron delocalization across the aromatic system. The nitro group may be slightly twisted out of the plane of the benzene ring, a common occurrence that minimizes steric hindrance with adjacent substituents.
The crystal packing of this compound is stabilized by a network of weak intermolecular hydrogen bonds. chemicalbook.comsigmaaldrich.com Specifically, C-H⋯O and C-H⋯N interactions are observed. nih.gov In these interactions, a hydrogen atom attached to a carbon atom of the aromatic ring of one molecule forms a weak hydrogen bond with an oxygen atom of the nitro group or the nitrogen atom of the cyano group of an adjacent molecule. These interactions, although individually weak, collectively play a significant role in the cohesion and stability of the crystal structure, linking the molecules into a supramolecular architecture. researchgate.net
Table 3: Crystallographic and Intermolecular Interaction Data for this compound
| Parameter | Description | Value / Observation |
| Molecular Geometry | Planarity of the molecule | The Cl, C, and N atoms are coplanar with the aromatic ring. nih.gov |
| Intermolecular H-Bonds | Types of weak hydrogen bonds present | C-H⋯O and C-H⋯N interactions link adjacent molecules. nih.govresearchgate.net |
| π-π Stacking | Interaction between aromatic rings | Present between parallel, adjacent benzene rings. nih.gov |
| Centroid-Centroid Distance | Distance between the centers of stacked rings | 3.912 (3) Å nih.govresearchgate.net |
Computational Chemistry and Quantum Mechanical Investigations of 4 Chloro 3 Nitrobenzonitrile
Molecular Orbital Analysis
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Lowest Unoccupied Molecular Orbital (LUMO) is a key quantum chemical property that indicates a molecule's ability to accept electrons. In the context of 4-chloro-3-nitrobenzonitrile, the LUMO is primarily distributed over the benzonitrile (B105546) ring, with significant contributions from the nitro group. This distribution is characteristic of aromatic compounds bearing electron-withdrawing substituents.
The energy of the LUMO is a critical parameter in determining the electron affinity of the molecule. A lower LUMO energy suggests a higher propensity to accept electrons, making the molecule more susceptible to nucleophilic attack. For this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, in addition to the chloro (-Cl) group, is expected to significantly lower the LUMO energy. This reduction in LUMO energy enhances the electrophilic character of the aromatic ring, rendering it more reactive towards nucleophiles.
Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are employed to determine the precise energy and spatial distribution of the LUMO. While specific energy values are contingent on the level of theory and basis set used in the calculations, the qualitative characteristics of the LUMO in this compound are well-established.
Table 1: Frontier Molecular Orbital Characteristics of this compound (Illustrative Data)
| Parameter | Description |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relates to the molecule's chemical reactivity and kinetic stability. |
Note: The table above is illustrative. Specific values are determined by the computational methodology employed.
Conformational Analysis and Intramolecular Interactions
Conformational analysis of this compound reveals a largely planar structure. researchgate.net X-ray crystallographic studies have confirmed that the chlorine atom, the carbon atoms of the benzene (B151609) ring, and the nitrogen atom of the nitrile group are essentially coplanar. researchgate.net This planarity is a consequence of the sp² hybridization of the atoms in the aromatic ring.
Intramolecular interactions in this compound are primarily electronic in nature. The electron-withdrawing effects of the substituents create a complex interplay of charge distribution across the molecule. There are no significant intramolecular hydrogen bonds due to the absence of suitable donor and acceptor groups in close proximity. The conformation is therefore primarily dictated by the electronic delocalization within the aromatic system and the steric requirements of the substituent groups.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound illustrates the regions of positive and negative electrostatic potential.
The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. For this compound, these negative regions are expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, owing to the high electronegativity of these atoms and the presence of lone pairs of electrons.
Conversely, regions of positive potential, depicted in shades of blue, indicate electron-deficient areas that are prone to nucleophilic attack. In this compound, the hydrogen atoms of the aromatic ring will exhibit positive electrostatic potential. Furthermore, the carbon atoms of the benzene ring, particularly those bonded to the electron-withdrawing substituents, will also show a degree of positive potential. The MEP map provides a visual representation of the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions.
Theoretical Modeling of Crystal Structures and Supramolecular Assemblies
Theoretical modeling of the crystal structure of this compound provides insights into the intermolecular forces that govern its solid-state packing and the formation of supramolecular assemblies. These models are often built upon and validated by experimental X-ray diffraction data.
In the crystal lattice, molecules of this compound are organized in a manner that maximizes favorable intermolecular interactions. researchgate.net Theoretical calculations can elucidate the nature and strength of these interactions. Key interactions identified in the crystal structure include:
Weak C-H⋯O and C-H⋯N Hydrogen Bonds: The hydrogen atoms on the aromatic ring can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the nitro group and the nitrogen atom of the cyano group of neighboring molecules. researchgate.net These hydrogen bonds, although individually weak, collectively contribute to the stability of the crystal lattice.
Computational models can be used to calculate the energies of these interactions and to explore hypothetical packing arrangements. Such studies are crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—and for designing new materials with desired solid-state properties. The theoretical modeling of supramolecular assemblies of this compound reveals a network of non-covalent interactions that dictate its crystal structure and ultimately influence its physical properties.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Pharmaceutical Synthesis
The chemical architecture of 4-chloro-3-nitrobenzonitrile makes it a significant starting material in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its functional groups can be strategically manipulated to construct the complex molecular scaffolds required for therapeutic activity.
Synthesis of Antibacterial Agents
This compound has been identified as a precursor for compounds exhibiting potent antibacterial properties. biosynth.com Research has demonstrated that molecules derived from this compound are active against a spectrum of bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. biosynth.com The mechanism of action for some of these derivative compounds is believed to involve the inhibition of fatty acid and lipid synthesis within bacterial cells, a critical pathway for bacterial survival. biosynth.com
| Target Bacteria | Reported Activity of Derivatives |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active biosynth.com |
| Enterococcus faecium | Active biosynth.com |
Development of Anti-inflammatory Compounds
The scaffold of this compound is utilized in the synthesis of novel anti-inflammatory agents. A notable example is its use as a precursor for [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), a compound investigated for its potential in treating psoriasis. nih.gov In preclinical models, CIM has been shown to mitigate psoriasiform lesions by inhibiting key inflammatory signaling pathways, including mitogen-activated protein kinase (MAPK), NF-κB, and activator protein-1 (AP-1). nih.gov This demonstrates the role of the 4-chloro-3-nitrobenzenesulfonyl moiety, derived from precursors like this compound, in constructing molecules with targeted anti-inflammatory effects. nih.gov
Radiosynthesis of Serotonin (B10506) Transporter (SERT) Ligands for Positron Emission Tomography (PET) Studies
In the field of medical imaging, this compound serves as a valuable precursor for the radiosynthesis of ligands for the serotonin transporter (SERT). SERT is a critical protein in the brain that has been implicated in various neuropsychiatric conditions, including depression and anxiety. nih.gov Positron Emission Tomography (PET) is a noninvasive imaging technique that can visualize and quantify proteins like SERT in the living brain, but it requires specific radiolabeled molecules (radioligands) that bind to the target. nih.gov this compound is used in the chemical synthesis of precursors which are then radiolabeled, often with Carbon-11, to produce these specialized imaging agents. nih.gov These PET radioligands allow researchers to study SERT levels and the effects of antidepressant medications that target this transporter. nih.gov
| Application Area | Target Protein | Role of this compound |
|---|---|---|
| Neuroimaging | Serotonin Transporter (SERT) | Precursor for the synthesis of SERT ligands for PET studies. |
Intermediate for Specific Drug Candidate Scaffolds (e.g., Indole-Core of Alectinib)
The compound is a key starting material in the manufacturing process for specific, complex drug scaffolds. A prominent example is its use in a scalable synthesis of the indole-core of Alectinib, a targeted therapy for a type of non-small cell lung cancer. oup.com In the synthesis, this compound participates in a crucial nucleophilic aromatic substitution (SNAr) reaction. oup.com This step is fundamental in constructing the tetracyclic scaffold of the final drug molecule, highlighting the compound's importance in producing advanced therapeutic agents. oup.com
Precursor in Drug Development Pathways
Beyond specific drug candidates, this compound is a versatile precursor in broader drug development pathways. wikipedia.org Its utility stems from the differential reactivity of its three functional groups, which allows for sequential and controlled chemical modifications. guidechem.com The nitro group can be reduced to an amine, the nitrile can be hydrolyzed to a carboxylic acid, and the chlorine atom can be displaced by various nucleophiles. innospk.comguidechem.com This chemical flexibility enables chemists to use it as a foundational element to build libraries of diverse compounds for screening and development, accelerating the discovery of new drug leads.
Intermediate in Agrochemical Development
In the agrochemical sector, this compound and related isomers serve as important intermediates for the synthesis of active ingredients used in pesticides, including herbicides and fungicides. innospk.comhtdchem.com The structural features of the molecule are incorporated into the final agrochemical products to help control pests and diseases that affect crops. htdchem.com The quality and purity of intermediates like this compound are critical, as they directly influence the efficacy and safety profile of the end-use pesticides, thereby playing a role in crop protection and yield enhancement. gugupharm.com
Synthesis of Herbicides
This compound is a pivotal intermediate in the agrochemical industry, particularly in the synthesis of herbicides. innospk.comnbinno.com Its molecular structure, featuring a combination of a chloro group, a nitro group, and a nitrile group on a benzene (B151609) ring, offers multiple reactive sites for building more complex herbicidal molecules. innospk.com The stability and reactivity of the compound are advantageous in creating active ingredients for crop protection. innospk.com The synthetic pathways often involve the transformation of the nitrile or nitro groups and the displacement of the chlorine atom to build the final herbicidal product.
Synthesis of Insecticides
In a similar vein to its role in herbicide production, this compound serves as a building block for various insecticides and pesticides. innospk.comnbinno.com The compound's versatile reactivity allows chemical manufacturers to introduce specific functionalities required for insecticidal activity. The synthesis processes leverage the compound's structure to construct larger molecules designed to target specific pests, contributing to the development of effective crop protection solutions. innospk.com
Role in Dye and Pigment Chemistry
Synthesis of Azo Dyes
This compound is a valuable precursor in the manufacturing of azo dyes. innospk.comnbinno.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N), are a significant class of synthetic colorants. unb.ca The synthesis typically involves a two-step process: the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an aromatic compound. unb.ca
In this context, the nitro group of this compound can be chemically reduced to an amino group (-NH2), converting the molecule into 3-amino-4-chlorobenzonitrile (B1266679). guidechem.com This resulting aromatic amine can then be treated with nitrous acid to form a reactive diazonium salt. This salt is a key intermediate that, when reacted with a suitable coupling component (like a phenol (B47542) or another aromatic amine), produces a stable and colored azo dye.
Pigment Precursor Applications
The utility of this compound extends to the synthesis of pigments. innospk.comnbinno.com While dyes are typically soluble substances used to color a substrate, pigments are insoluble particles that are dispersed in a medium to impart color. This compound serves as a foundational chemical structure that can be elaborated into larger, more complex, and insoluble molecules suitable for pigment applications. Its role as a precursor is crucial for creating colorants used in inks, coatings, and plastics. innospk.com
Building Block for Novel Organic Compounds
This compound is recognized as an important intermediate for a wide range of applications in organic synthesis due to its trifunctional nature. guidechem.com Each of its primary functional groups—the chloro, nitro, and nitrile moieties—can undergo specific chemical transformations, making it a versatile building block for a variety of novel compounds. guidechem.com
The reactivity of its functional groups includes:
Nitro Group: Can be reduced to an amino group, opening pathways to synthesize biologically active compounds or dye intermediates. guidechem.com
Nitrile (Cyano) Group: Can be hydrolyzed to form a carboxylic acid or can react with other reagents, such as sodium azide (B81097), to create biologically active tetrazole derivatives. guidechem.com
Chloro Group: As a reactive halogen, it can be displaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. guidechem.com
A specific example of its application is in the synthesis of 3-nitro-4-thiocyanobenzonitryl. chemicalbook.comlookchem.com
| Functional Group | Potential Transformation | Resulting Group/Compound Type |
|---|---|---|
| Nitro (-NO₂) | Reduction | Amino (-NH₂) |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reaction with Sodium Azide | Tetrazole Ring |
| Chloro (-Cl) | Nucleophilic Substitution | Various substituted derivatives |
Development of Advanced Materials
The unique electronic and structural properties of this compound make it a useful starting material for the development of advanced materials. nbinno.com Notably, it is employed in the synthesis of liquid crystals. nbinno.com The rigid structure and polarity inherent in molecules derived from this compound are key characteristics that can lead to the formation of liquid crystalline phases, which are essential for technologies such as electronic displays.
Biological Activity and Mechanistic Studies of 4 Chloro 3 Nitrobenzonitrile Derivatives
Antimicrobial Activity
Derivatives of 4-chloro-3-nitrobenzonitrile have demonstrated notable antimicrobial properties, particularly against challenging multidrug-resistant pathogens.
Studies against Methicillin-Resistant Staphylococcus aureus (MRSA)
Research has shown that this compound possesses potent antibacterial activity against a range of bacteria, including the highly resistant MRSA strain. biosynth.com Further studies on related structures, such as salicylamide (B354443) derivatives, have elucidated the bactericidal nature of these compounds against MRSA. For instance, certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been shown to have a significant bactericidal effect on clinical isolates of MRSA. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives highlight their potency.
| Compound ID | Modification | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| 1f | 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 2 | 4 |
| 1g | N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA 63718 | 4 | 8 |
| 1h | 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | MRSA 63718 | 2 | 4 |
Data sourced from a study on salicylamide derivatives, which share a chlorinated and substituted phenyl ring structure. nih.gov
Activity against Enterococcus faecium
The antimicrobial spectrum of this compound and its derivatives extends to other significant nosocomial pathogens like Enterococcus faecium. biosynth.com This gram-positive bacterium is known for its intrinsic and acquired resistance to multiple antibiotics. Studies on indole‐coupled dihydrobenzo[c]phenanthridines have shown potent and selective activity against drug-resistant Enterococcus faecium strains, indicating the potential for diverse chemical scaffolds incorporating features of the 4-chloro-3-nitrophenyl moiety to be effective against this pathogen. researchgate.net
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 2j | Enterococcus faecium E1 (Vancomycin-resistant) | 2.0 |
| 2j | Enterococcus faecium E2 (Vancomycin-resistant) | 2.0 |
Data for compound 2j, an indole‐coupled dihydrobenzo[c]phenanthridine. researchgate.net
Mechanistic Investigations: Inhibition of Fatty Acid and Lipid Synthesis in Bacterial Cells
The antimicrobial effects of this compound are attributed to its ability to inhibit the synthesis of fatty acids and lipids within bacterial cells. biosynth.com The bacterial fatty acid synthesis (FASII) pathway is a validated and attractive target for the development of new antibacterial agents because it is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis (FASI) pathway. core.ac.uknih.gov The FASII system involves a series of individual enzymes that carry out discrete steps in the elongation of fatty acid chains. nih.gov Inhibition of any of these essential enzymes can disrupt the integrity of the bacterial cell membrane, leading to a cessation of growth and, ultimately, cell death. This mechanism of action is a key area of investigation for developing novel antibiotics that can circumvent existing resistance mechanisms. core.ac.uk
Exploration in Anti-Cancer Research
The foundational structure of this compound has been explored in the context of anticancer research, primarily through the synthesis of metal complexes. For instance, two novel copper(II) complexes utilizing 4-chloro-3-nitrobenzoic acid, a closely related derivative where the nitrile group is hydrolyzed to a carboxylic acid, have been synthesized and evaluated for their anticancer activity. These complexes, [Cu(ncba)4(phen)] (complex 1) and [Cu(ncba)4(bpy)] (complex 2), have demonstrated significant antiproliferative effects against human cancer cell lines.
The research indicated that these copper(II) complexes could induce apoptosis by regulating the expression of the Bcl-2 protein family. uga.edu Furthermore, complex 1 exhibited greater antitumor efficacy than the conventional chemotherapy drug cisplatin (B142131) against certain cell lines.
| Compound | HepG2 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| Complex 1 | 7.35 | 9.86 | 12.43 |
| Complex 2 | 15.62 | 18.34 | 20.17 |
| Cisplatin | 10.28 | 14.75 | 16.51 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. uga.edu
Investigations into Antiviral Potential (e.g., through modified nucleosides)
The chemical structure of this compound, with its reactive sites, suggests its potential as a precursor in the synthesis of more complex molecules, including modified nucleosides which are a cornerstone of antiviral drug discovery. nih.govnih.gov Modified nucleosides function by mimicking naturally occurring nucleosides and being incorporated into viral DNA or RNA, thereby terminating the replication process. nih.gov However, a review of the available scientific literature does not provide direct evidence of this compound being used in the synthesis of antiviral modified nucleosides. While the synthesis of various 4'-modified nucleosides has been reported for antiviral applications, the specific use of this compound as a starting material or intermediate in these syntheses is not documented in the reviewed studies. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would involve systematically modifying the functional groups on the phenyl ring to understand their influence on antimicrobial or anticancer potency. While specific SAR studies focused solely on derivatives of this compound are not extensively detailed in the reviewed literature, principles from related classes of compounds can be informative.
For example, in a study of amino/nitro-substituted 3-arylcoumarins, it was found that the position of substituents on the coumarin (B35378) scaffold significantly influenced the antibacterial activity against S. aureus. nih.gov This highlights the importance of the spatial arrangement of functional groups. Similarly, in the design of new quinone derivatives, modifications to the hydrophobicity and chain length of functional groups attached to the quinone core were critical in modulating antibacterial activity. mdpi.com
These examples suggest that for this compound derivatives, key areas for SAR exploration would include:
Modification of the nitrile group: Conversion to amides, carboxylic acids, or tetrazoles could influence binding to biological targets.
Substitution of the chloro group: Replacing the chlorine with other halogens or different electron-withdrawing or electron-donating groups would alter the electronic properties of the ring.
Reduction of the nitro group: Conversion to an amino group would introduce a key site for further functionalization and could dramatically change the compound's biological activity.
The use of this compound in the preparation of N-(4-cyano-2-nitrophenyl)glycine for SAR studies of antagonists for the NMDA receptor further underscores its utility as a versatile starting material in medicinal chemistry. sigmaaldrich.com
Molecular Interaction Studies
Molecular interaction studies are crucial for understanding the mechanism of action of biologically active compounds. These studies help in elucidating how a molecule binds to its biological target and the nature of the forces governing this interaction. For derivatives of this compound, such studies would provide invaluable insights into their therapeutic potential.
Binding Affinity to Biological Targets
Binding affinity is a measure of the strength of the interaction between a ligand (in this case, a this compound derivative) and its biological target, typically a protein or a nucleic acid. It is a key parameter in drug discovery, as it often correlates with the potency of a compound. The binding affinity is usually expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).
Currently, there is a lack of comprehensive studies reporting the binding affinities of a series of this compound derivatives to specific biological targets. Such studies would typically involve the synthesis of a library of derivatives and their subsequent evaluation in binding assays against relevant enzymes or receptors. The data from these assays would be instrumental in establishing structure-activity relationships (SAR), which are essential for the rational design of more potent and selective compounds.
To illustrate the type of data that would be presented in this section, a hypothetical data table is provided below. This table showcases how binding affinity data for a series of this compound derivatives against a hypothetical enzyme, "Target X," would be displayed.
Hypothetical Binding Affinity of this compound Derivatives against Target X
| Compound ID | R1-Substituent | R2-Substituent | Ki (nM) | IC50 (µM) |
| Derivative 1 | -H | -NH2 | 150 | 0.8 |
| Derivative 2 | -OCH3 | -NH2 | 75 | 0.4 |
| Derivative 3 | -F | -NH2 | 120 | 0.7 |
| Derivative 4 | -H | -OH | 200 | 1.2 |
| Derivative 5 | -OCH3 | -OH | 90 | 0.6 |
This data is purely illustrative and does not represent actual experimental findings.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In drug discovery, it is used to predict the binding mode of a ligand to its target protein. These simulations provide detailed information about the interactions between the ligand and the amino acid residues in the binding site of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of molecular docking studies are often quantified by a scoring function that estimates the binding energy of the complex.
As with binding affinity data, there is a scarcity of published research detailing molecular docking simulations for a wide array of this compound derivatives. Such studies would be crucial for understanding the molecular basis of their biological activity and for guiding the design of new derivatives with improved binding characteristics.
A typical molecular docking study would involve:
Obtaining the three-dimensional structure of the target protein, either from experimental methods like X-ray crystallography or through homology modeling.
Preparing the structures of the this compound derivatives.
Using a docking program to predict the binding poses of the derivatives in the active site of the protein.
Analyzing the predicted binding modes to identify key interactions and to understand the structure-activity relationships.
The findings from such a study would typically be presented in a table summarizing the docking scores and the key interacting residues, as shown in the hypothetical example below.
Hypothetical Molecular Docking Results for this compound Derivatives with Target X
| Compound ID | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| Derivative 1 | -8.5 | Tyr123, Ser245 | Val89, Leu150 |
| Derivative 2 | -9.2 | Tyr123, Ser245, Asn248 | Val89, Leu150, Phe152 |
| Derivative 3 | -8.7 | Tyr123, Ser245 | Val89, Ile148 |
| Derivative 4 | -7.9 | Ser245 | Val89, Leu150 |
| Derivative 5 | -8.8 | Ser245, Asn248 | Val89, Leu150, Phe152 |
This data is purely illustrative and does not represent actual experimental findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
